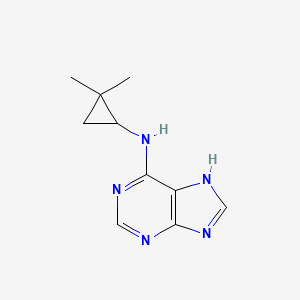![molecular formula C11H15N5 B7587089 6-methyl-N-[2-(1-methylimidazol-2-yl)ethyl]pyrimidin-4-amine](/img/structure/B7587089.png)
6-methyl-N-[2-(1-methylimidazol-2-yl)ethyl]pyrimidin-4-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-methyl-N-[2-(1-methylimidazol-2-yl)ethyl]pyrimidin-4-amine is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry. This compound is known to exhibit various biochemical and physiological effects, which makes it a promising candidate for the development of new drugs.
Wirkmechanismus
The mechanism of action of 6-methyl-N-[2-(1-methylimidazol-2-yl)ethyl]pyrimidin-4-amine involves the binding of the compound to the active site of the target enzyme. This binding results in the inhibition of the enzyme activity, which in turn leads to the suppression of cell proliferation and cell cycle progression.
Biochemical and Physiological Effects:
Studies have shown that 6-methyl-N-[2-(1-methylimidazol-2-yl)ethyl]pyrimidin-4-amine exhibits various biochemical and physiological effects. This compound has been shown to induce apoptosis in cancer cells, which makes it a promising candidate for the development of new anticancer drugs. Additionally, this compound has been shown to exhibit anti-inflammatory and neuroprotective effects, which makes it a potential candidate for the treatment of various inflammatory and neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of using 6-methyl-N-[2-(1-methylimidazol-2-yl)ethyl]pyrimidin-4-amine in lab experiments is its high potency and selectivity towards the target enzyme. This compound exhibits a low toxicity profile, which makes it a safe candidate for in vitro and in vivo studies. However, one of the major limitations of using this compound is its low solubility in aqueous solutions, which can pose a challenge in the development of new drug formulations.
Zukünftige Richtungen
There are several future directions for the research on 6-methyl-N-[2-(1-methylimidazol-2-yl)ethyl]pyrimidin-4-amine. One of the major directions is the development of new drug formulations that can improve the solubility and bioavailability of this compound. Additionally, further studies are needed to explore the potential applications of this compound in the treatment of various diseases such as cancer, inflammation, and neurodegeneration. Furthermore, the development of new analogs and derivatives of this compound can lead to the discovery of new drugs with improved efficacy and selectivity.
Synthesemethoden
The synthesis of 6-methyl-N-[2-(1-methylimidazol-2-yl)ethyl]pyrimidin-4-amine involves the reaction of 6-methyl-4-chloro-pyrimidine with 2-(1-methylimidazol-2-yl)ethylamine in the presence of a base such as potassium carbonate. The reaction is carried out in an appropriate solvent such as dimethylformamide or dimethyl sulfoxide at an elevated temperature. The product is then isolated and purified using standard techniques such as column chromatography or recrystallization.
Wissenschaftliche Forschungsanwendungen
6-methyl-N-[2-(1-methylimidazol-2-yl)ethyl]pyrimidin-4-amine has been extensively studied for its potential applications in the field of medicinal chemistry. This compound has been shown to exhibit inhibitory activity against various enzymes such as cyclin-dependent kinase 2 (CDK2) and glycogen synthase kinase 3β (GSK-3β). These enzymes are known to play a crucial role in the regulation of cell cycle and cell proliferation, and their inhibition can lead to the development of new drugs for the treatment of cancer and other diseases.
Eigenschaften
IUPAC Name |
6-methyl-N-[2-(1-methylimidazol-2-yl)ethyl]pyrimidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N5/c1-9-7-10(15-8-14-9)12-4-3-11-13-5-6-16(11)2/h5-8H,3-4H2,1-2H3,(H,12,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNYYTSGMUDSLDE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=N1)NCCC2=NC=CN2C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-methyl-N-[2-(1-methylimidazol-2-yl)ethyl]pyrimidin-4-amine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2S)-4-amino-2-[(4-chloro-2-methoxyphenyl)sulfonylamino]-4-oxobutanoic acid](/img/structure/B7587011.png)
![3-[(4-Fluoro-2-methylphenyl)carbamoylamino]propanoic acid](/img/structure/B7587019.png)

![3-[[[Ethyl(propan-2-yl)carbamoyl]amino]methyl]benzoic acid](/img/structure/B7587036.png)
![3-[[[Methyl(oxan-4-yl)carbamoyl]amino]methyl]benzoic acid](/img/structure/B7587038.png)
![4-[[Methyl(oxan-4-yl)carbamoyl]amino]cyclohexane-1-carboxylic acid](/img/structure/B7587042.png)

![(2S)-3,3-dimethyl-2-[(4-methyl-1,3-thiazole-5-carbonyl)amino]butanoic acid](/img/structure/B7587054.png)
![(2S)-5-amino-2-[3-(3-bromophenyl)propanoylamino]-5-oxopentanoic acid](/img/structure/B7587064.png)
![1-[1-[1-(3-methoxyphenyl)ethyl]piperidin-3-yl]-N-methylmethanamine](/img/structure/B7587071.png)
![4-[(2-Cyclopentylethylcarbamoylamino)methyl]benzoic acid](/img/structure/B7587076.png)

![N-[2-(4-hydroxyphenyl)ethyl]-6-oxo-4,5-dihydro-1H-pyridazine-3-carboxamide](/img/structure/B7587086.png)
![3-[(2-Aminopropanoylamino)methyl]benzoic acid](/img/structure/B7587102.png)